Methyl 3-isocyanato-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-isocyanato-2,2-dimethylpropanoate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a methyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-isocyanato-2,2-dimethylpropanoate can be synthesized through various methods. One common approach involves the reaction of 3-amino-2,2-dimethylpropanoic acid with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature and pressure conditions to yield the desired isocyanate compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using automated reactors. The process ensures high purity and yield by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isocyanato-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Polyols: Used in the production of polyurethanes.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
Methyl 3-isocyanato-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 3-isocyanato-2,2-dimethylpropanoate primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of polyurethanes through the reaction with polyols. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylpropanoate: A related compound with a similar structure but lacks the isocyanate group.
Methyl 2-isocyanatobenzoate: Another isocyanate compound used in organic synthesis.
Uniqueness
Methyl 3-isocyanato-2,2-dimethylpropanoate is unique due to the presence of both an isocyanate group and a methyl ester group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry .
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 3-isocyanato-2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11NO3/c1-7(2,4-8-5-9)6(10)11-3/h4H2,1-3H3 |
InChI Key |
YTIKGXNUVMSMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN=C=O)C(=O)OC |
Origin of Product |
United States |
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